

Spectroscopic Profile of 8-Quinolinesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Quinolinesulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **8-Quinolinesulfonic acid**, a key intermediate in pharmaceutical synthesis and a versatile chelating agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **8-Quinolinesulfonic acid**. The data presented below is for the sodium salt of **8-Quinolinesulfonic acid**, which is expected to have a very similar spectroscopic profile to the free acid, particularly in polar solvents.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for **8-Quinolinesulfonic Acid** Sodium Salt (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment	Multiplicity	Coupling Constant (J) Hz
9.032	H-2	d	J(A,F)=4.3, J(A,B)=1.8
8.438	H-4	d	J(B,F)=8.4
8.267	H-7	d	J(C,E)=8.7, J(C,D)=1.5
8.045	H-5	d	J(D,E)=8.2
7.609	H-3	dd	-
7.596	H-6	dd	-

Data is for the sodium salt and serves as a close approximation for the free acid.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for **8-Quinolinesulfonic Acid** Sodium Salt (DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
150.90	C-2
143.48	C-8a
142.52	C-4
136.84	C-7
130.41	C-5
128.57	C-4a
128.36	C-6
125.37	C-3
121.14	C-8

Data is for the sodium salt and serves as a close approximation for the free acid.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The following table summarizes the expected IR absorption bands for **8-Quinolinesulfonic acid** based on the analysis of its sodium salt and related compounds.

Table 3: Characteristic IR Absorption Bands for **8-Quinolinesulfonic Acid**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3100-3000	Aromatic C-H	Stretching
1600-1475	Aromatic C=C	Stretching
~1250	S=O (Sulfonic Acid)	Asymmetric Stretching
~1050	S=O (Sulfonic Acid)	Symmetric Stretching
~1170	C-N	Stretching
900-690	Aromatic C-H	Out-of-plane Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the quinoline ring. While a specific spectrum for **8-Quinolinesulfonic acid** is not readily available, data from related quinoline derivatives suggest the following absorption characteristics.

Table 4: Expected UV-Vis Absorption Maxima (λ_{max}) for **8-Quinolinesulfonic Acid**

Solvent	Expected λ_{max} (nm)	Electronic Transition
Methanol / Ethanol	~250-260 and ~300-320	$\pi \rightarrow \pi^*$

These values are estimations based on structurally similar compounds and may vary depending on the solvent and pH.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy



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NMR Experimental Workflow

A sample of **8-Quinolinesulfonic acid** (10-20 mg for ^1H , 50-100 mg for ^{13}C) is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O) and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is used, and a larger number of scans is typically required. Data processing involves Fourier transformation, phase and baseline correction, and referencing to a known standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy



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IR Spectroscopy Experimental Workflow

For solid-state analysis, a potassium bromide (KBr) pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then placed in the infrared beam, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy



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UV-Vis Spectroscopy Experimental Workflow

A dilute solution of **8-Quinolinesulfonic acid** is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0). The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The blank is then replaced with the sample cuvette, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm) to determine the absorption maxima (λ_{max}).

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com